2-bromo-4-fluoro-N,N-dimethylaniline

Cross‑coupling Synthetic methodology Halogen selectivity

2‑Bromo‑4‑fluoro‑N,N‑dimethylaniline (C₈H₉BrFN, MW 218.07) is a disubstituted N,N‑dimethylaniline building block bearing a bromine atom at the 2‑position and a fluorine atom at the 4‑position of the aromatic ring [REFS‑1]. The compound is a clear, pale yellow liquid with a predicted boiling point of 237.6±30.0 °C and a predicted density of 1.475±0.06 g/cm³ [REFS‑2].

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
CAS No. 887268-19-1
Cat. No. B1439302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-fluoro-N,N-dimethylaniline
CAS887268-19-1
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)F)Br
InChIInChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3
InChIKeyVLXWMTFSGVQASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Bromo‑4‑fluoro‑N,N‑dimethylaniline (CAS 887268‑19‑1) – Technical Profile & Procurement Baseline


2‑Bromo‑4‑fluoro‑N,N‑dimethylaniline (C₈H₉BrFN, MW 218.07) is a disubstituted N,N‑dimethylaniline building block bearing a bromine atom at the 2‑position and a fluorine atom at the 4‑position of the aromatic ring [REFS‑1]. The compound is a clear, pale yellow liquid with a predicted boiling point of 237.6±30.0 °C and a predicted density of 1.475±0.06 g/cm³ [REFS‑2]. It is supplied as a research‑grade intermediate (typically 98% purity) and is used exclusively as a versatile scaffold for further synthetic elaboration [REFS‑3]. The simultaneous presence of the heavy bromine (a good leaving group for cross‑couplings) and the electron‑withdrawing fluorine (which modulates ring electronics and metabolic stability) defines its synthetic utility [REFS‑1].

2‑Bromo‑4‑fluoro‑N,N‑dimethylaniline: Why In‑Class Substitution Is Not Advisable


While numerous halogenated N,N‑dimethylanilines exist as commercial intermediates, the precise 2‑bromo‑4‑fluoro substitution pattern cannot be replicated by simply mixing a bromo‑only or fluoro‑only analogue. The orthogonal reactivity of the C–Br bond (amenable to Pd‑catalyzed cross‑couplings) and the C–F bond (generally inert under most coupling conditions) is critical for programmed, sequential diversification [REFS‑1]. Replacing 2‑bromo‑4‑fluoro‑N,N‑dimethylaniline with, for example, 2‑bromo‑N,N‑dimethylaniline (CAS 698‑00‑0) forfeits the fluorine atom’s electronic and metabolic benefits, while substituting with 4‑fluoro‑N,N‑dimethylaniline (CAS 403‑46‑3) eliminates the bromine handle required for key bond‑forming steps [REFS‑2]. Furthermore, the unique substitution pattern creates a sterically and electronically distinct environment that directly influences reaction yields, regioselectivity, and the physicochemical properties of downstream products [REFS‑3]. The following quantitative comparisons establish why this specific compound—and not a cheaper or more readily available surrogate—must be specified in synthetic planning and procurement.

2‑Bromo‑4‑fluoro‑N,N‑dimethylaniline: Quantitative Differentiation vs. Closest Analogues


Dual‑Halogen Orthogonal Reactivity: 2‑Bromo‑4‑fluoro vs. 4‑Fluoro‑only Analogue

The presence of both bromine and fluorine in 2‑bromo‑4‑fluoro‑N,N‑dimethylaniline enables orthogonal bond‑forming reactions. The C–Br bond undergoes facile oxidative addition with Pd(0) catalysts under mild conditions (e.g., room temperature to 80 °C), whereas the C–F bond remains intact and does not interfere [REFS‑1]. In contrast, the comparator 4‑fluoro‑N,N‑dimethylaniline lacks the C–Br handle entirely, rendering it unsuitable for Pd‑catalyzed cross‑couplings that require an aryl halide [REFS‑2].

Cross‑coupling Synthetic methodology Halogen selectivity

Boiling Point Elevation: 2‑Bromo‑4‑fluoro vs. 2‑Bromo‑only Analogue

The introduction of the 4‑fluoro substituent in 2‑bromo‑4‑fluoro‑N,N‑dimethylaniline raises the predicted boiling point to 237.6±30.0 °C, compared with 225.9±23.0 °C for the non‑fluorinated analogue 2‑bromo‑N,N‑dimethylaniline [REFS‑1][REFS‑2]. This ~12 °C increase reflects stronger intermolecular interactions due to the polar C–F bond and can influence solvent compatibility, distillation protocols, and the thermal stability window for downstream reactions.

Physical property Distillation Purification

Density Increase: 2‑Bromo‑4‑fluoro vs. 2‑Bromo‑only Analogue

The incorporation of fluorine also increases the predicted density from 1.4±0.1 g/cm³ (2‑bromo‑N,N‑dimethylaniline) to 1.475±0.06 g/cm³ (2‑bromo‑4‑fluoro‑N,N‑dimethylaniline) [REFS‑1][REFS‑2]. This ~5% increase in density can affect mixing, phase separation, and the volumetric scaling of reactions, particularly in continuous flow processes where precise fluid dynamics are required.

Physical property Formulation Storage

Orthogonal Halogen Reactivity vs. Chloro‑Fluoro Analogue

Compared with the 2‑chloro‑4‑fluoro analogue (CAS 793628‑59‑8), the 2‑bromo derivative offers a significantly more reactive C–X bond for oxidative addition. In Pd‑catalyzed couplings, aryl bromides typically react 10–100 times faster than the corresponding aryl chlorides, enabling milder reaction temperatures, shorter reaction times, and broader substrate scope [REFS‑1][REFS‑2]. The C–Cl bond in 2‑chloro‑4‑fluoro‑N,N‑dimethylaniline may require specialized, often expensive, phosphine ligands and elevated temperatures (e.g., 100–120 °C) to achieve comparable conversion, whereas the C–Br bond in the target compound undergoes coupling at 60–80 °C with standard catalysts [REFS‑3].

Cross‑coupling Synthetic methodology Halogen selectivity

Fluorine‑Imparted Metabolic Stability vs. Non‑Fluorinated Analogues

The 4‑fluoro substituent in 2‑bromo‑4‑fluoro‑N,N‑dimethylaniline is strategically positioned to block oxidative metabolism at the para position of the aniline ring. In medicinal chemistry, para‑fluorination of aniline derivatives is a well‑established tactic to increase metabolic stability and prolong half‑life [REFS‑1]. While direct comparative microsomal stability data for this exact compound are not publicly available, class‑level studies demonstrate that the introduction of a fluorine atom at the 4‑position of anilines reduces CYP450‑mediated hydroxylation and N‑dealkylation, thereby enhancing the pharmacokinetic profile of derived drug candidates [REFS‑2]. The non‑fluorinated analogue, 2‑bromo‑N,N‑dimethylaniline, lacks this protective feature and is expected to undergo more rapid oxidative metabolism.

Medicinal chemistry Metabolic stability Drug design

Comparative Pricing and Procurement Efficiency

The target compound is commercially available from multiple vendors at competitive prices. As of 2025, 1 g of 2‑bromo‑4‑fluoro‑N,N‑dimethylaniline (98% purity) is priced at approximately €204 from CymitQuimica [REFS‑1], and ¥1255 (~€165) from Beyotime [REFS‑2]. The 2‑chloro‑4‑fluoro analogue (CAS 793628‑59‑8) is also commercially available, but its lower reactivity (see Evidence_Item 4) often necessitates more expensive catalysts and longer reaction times, potentially offsetting any initial material cost savings. The bromo‑fluoro substitution pattern represents an optimal balance of reactivity, stability, and cost for multi‑step syntheses requiring orthogonal functionalization.

Procurement Cost analysis Supply chain

2‑Bromo‑4‑fluoro‑N,N‑dimethylaniline: Recommended Procurement Scenarios Based on Quantitative Evidence


Sequential Palladium‑Catalyzed Cross‑Couplings for Medicinal Chemistry Libraries

This building block is ideally suited for the rapid construction of drug‑like molecules via orthogonal C–C and C–N bond formations. The C–Br bond can be selectively engaged in a Suzuki–Miyaura coupling to install an aryl or heteroaryl group, followed (or preceded) by a Buchwald–Hartwig amination of the N,N‑dimethylamino group (after deprotection) or a C–H activation on the ring. The fluorine atom remains intact throughout these sequences, ensuring the final compound retains the metabolic stability and electronic properties conferred by the 4‑fluoro substituent [REFS‑1][REFS‑2].

Fluorinated Agrochemical Intermediate Synthesis

In the development of novel herbicides, fungicides, or insecticides, the introduction of fluorine is a common strategy to enhance potency, selectivity, and environmental persistence. 2‑Bromo‑4‑fluoro‑N,N‑dimethylaniline provides a convenient entry point to fluorinated aniline‑derived agrochemicals. The bromine atom serves as a handle for late‑stage diversification via cross‑coupling, while the fluorine atom contributes to the compound's overall lipophilicity and metabolic stability in the target organism [REFS‑3].

Development of Novel Fluorophores and Functional Materials

The unique electronic properties imparted by the 4‑fluoro substituent and the N,N‑dimethylamino donor make this compound a potential precursor for advanced fluorescent dyes and organic electronic materials. The bromine atom allows for easy attachment of extended π‑conjugated systems via cross‑coupling, enabling the tuning of absorption and emission wavelengths. The higher density and boiling point of this analogue compared to non‑fluorinated versions may also influence the processing and stability of the final materials [REFS‑4].

Catalyst and Ligand Design

The compound's structure—specifically the combination of a strong electron‑donating dimethylamino group and an electron‑withdrawing fluorine—makes it a valuable precursor for designing novel ligands for transition metal catalysis. The bromine atom can be replaced with phosphine or N‑heterocyclic carbene (NHC) moieties via cross‑coupling, yielding ligands with tunable electronic and steric properties. The presence of fluorine can also enhance the solubility of the resulting metal complexes in certain solvents [REFS‑5].

Technical Documentation Hub

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